molecular formula C11H14ClNO3 B1382472 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride CAS No. 1803589-84-5

1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

Cat. No.: B1382472
CAS No.: 1803589-84-5
M. Wt: 243.68 g/mol
InChI Key: RQZTZFIUMBORTI-UHFFFAOYSA-N
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Description

“1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride” is a chemical compound with a variety of potential applications . It is a complex molecule that can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the use of tert-butoxycarbonyl (Boc) protecting groups . The Boc group is commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR and LC-MS . These techniques can provide detailed information about the structure and composition of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For example, it may undergo reactions with other compounds to form new products . The exact reactions would depend on the conditions and the other reactants present .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 307.35 . Other physical and chemical properties, such as its melting point, boiling point, and density, are not available from the current information .

Scientific Research Applications

Synthesis and Antitumor Applications

A study by Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide 4c, which is structurally related to the compound . This synthesis, involving the formation of cyclic alkenyl ether, is significant in the field of antitumor agents and isochromene natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).

Enantiomerically Pure β-Amino Acids Synthesis

Another relevant study by Lakner et al. (2003) focuses on the synthesis of enantiomerically pure β-amino acids, a category to which 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride belongs. The research highlights the importance of such compounds in medicinal chemistry (Lakner, Chu, Negrete, & Konopelski, 2003).

Antibacterial Applications

The study by Egawa et al. (1984) synthesized compounds structurally similar to the compound , demonstrating their potential as antibacterial agents. This research provides insight into the application of such compounds in combating bacterial infections (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Efficient Peptide Coupling

Brunel, Salmi, and Letourneux (2005) explored an efficient method for coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride, a process crucial for the synthesis of various amino acid derivatives, including those similar to this compound (Brunel, Salmi, & Letourneux, 2005).

Safety and Hazards

This compound may be irritating to the eyes, respiratory system, and skin . It is also hygroscopic, meaning it absorbs moisture from the air . Safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. For example, it could be studied for its potential use in the treatment of various diseases, given the biological activity of similar indole derivatives .

Properties

IUPAC Name

1-amino-4-methoxy-2,3-dihydroindene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-11(8,12)10(13)14;/h2-4H,5-6,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZTZFIUMBORTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

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